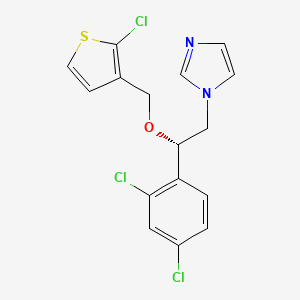

(S)-Tioconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tioconazole is a 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (S)-enantiomer of tioconazole.

Aplicaciones Científicas De Investigación

Antifungal Applications

Overview

Tioconazole is primarily used to treat superficial fungal infections, including vaginal candidiasis and dermatophyte infections. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Efficacy in Clinical Trials

Clinical studies have demonstrated that tioconazole is effective against a variety of fungi:

- Vaginal Candidiasis : A study comparing tioconazole gel with clotrimazole gel found that both treatments significantly reduced symptoms of vaginal irritation, with an 82.6% reduction reported in both groups .

- Superficial Fungal Infections : Tioconazole has shown comparable efficacy to other imidazole antifungals like clotrimazole and miconazole, often demonstrating superior results in certain trials .

| Infection Type | Treatment Formulation | Efficacy Comparison |

|---|---|---|

| Vaginal Candidiasis | Tioconazole Gel | Comparable to Clotrimazole |

| Dermatophyte Infections | Topical Cream | More effective than Miconazole |

Oncological Applications

Emerging Research

Recent studies indicate that tioconazole may have potential as an anticancer agent due to its ability to inhibit autophagy and enhance the cytotoxic effects of chemotherapeutic drugs.

- Mechanism of Action : Tioconazole inhibits ATG4, an enzyme involved in autophagy, thereby sensitizing cancer cells to chemotherapy. In vitro studies on cancer cell lines demonstrated that tioconazole reduced cell viability and enhanced apoptosis when used alongside chemotherapeutic agents like doxorubicin .

| Cancer Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Glioma | Inhibition of ATG4 | Enhanced chemotherapy sensitivity |

| HeLa Cells | Microtubule depolymerization | Induced mitotic block and apoptosis |

Drug Delivery Systems

Formulation Innovations

The poor solubility of tioconazole has led to innovative formulation strategies aimed at improving its bioavailability.

- Transethosomal Gels : Recent research has developed tioconazole-loaded transethosomal gels that enhance skin penetration and therapeutic efficacy against atopic dermatitis .

- Multicomponent Crystals : New crystalline forms of tioconazole have been developed to improve solubility and reduce toxicity. For instance, the (±)-tioconazole–L-tartaric acid salt exhibited low toxicity with a minimum inhibitory concentration of 2 μg/mL .

| Formulation Type | Improvement Focus | Key Findings |

|---|---|---|

| Transethosomal Gel | Skin Penetration | Enhanced topical delivery |

| Multicomponent Crystals | Solubility | Reduced toxicity |

Case Studies

Clinical Case Studies

Several case studies highlight the practical applications of tioconazole in clinical settings:

- Case Study on Vaginal Candidiasis Treatment : A multicentric trial involving 220 women demonstrated that a single dose of tioconazole gel was as effective as a three-day regimen of clotrimazole, with similar safety profiles .

- Oncological Application Case Study : Research on the combination of tioconazole with vinblastine showed synergistic effects in HeLa cells, indicating potential for developing a topical anticancer therapy .

Análisis De Reacciones Químicas

Synthetic Pathways

Tioconazole is synthesized via nucleophilic substitution and etherification reactions. Two primary methods are documented:

Conventional Alkaline Coupling

-

Reactants :

-

2-Chloro-1-(2,4'-dichlorophenyl)ethanol

-

Imidazole

-

2-Chloro-3-chloromethyl thiophene

-

-

Conditions :

-

Base: NaOH or NaH

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 110–115°C (4 hours)

-

-

Mechanism :

Sequential substitution reactions:-

Imidazole displaces chlorine in 2-chloro-1-(2,4'-dichlorophenyl)ethanol to form an intermediate alcohol.

-

Thiophene derivative undergoes etherification with the intermediate.

-

Coordination Chemistry

Tioconazole forms stable complexes with transition metals, leveraging its imidazole and thiophene moieties as ligands:

These complexes exhibit altered biological activity, with Ni and Pt derivatives showing enhanced cytotoxicity in cancer cell lines .

Salt and Cocrystal Formation

Tioconazole participates in proton-transfer reactions with acids to improve solubility and stability:

Degradation Pathways

-

Thermal Decomposition :

At >300°C, tioconazole degrades into CO, CO₂, H₂S, and nitrogen oxides . -

Hydrolytic Stability :

Stable in neutral aqueous conditions but undergoes hydrolysis in acidic/basic media, cleaving the imidazole-thiophene ether bond .

Stereochemical Considerations

While most studies use racemic (±)-tioconazole, the (S)-enantiomer is pharmacologically active. Synthetic methods typically yield racemic mixtures, necessitating chiral resolution for enantiopure forms . No enantiomer-specific reactions are reported in the literature.

Propiedades

Fórmula molecular |

C16H13Cl3N2OS |

|---|---|

Peso molecular |

387.7 g/mol |

Nombre IUPAC |

1-[(2S)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m1/s1 |

Clave InChI |

QXHHHPZILQDDPS-OAHLLOKOSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.